1,4-Dithiane-2,5-dithiol

Computational Chemistry Conformational Analysis Stereoelectronic Effects

Sourcing dithiol monomers that balance rigidity with optical clarity remains a challenge: acyclic analogs reduce refractive index, while oxygenated rings alter dispersion. 1,4-Dithiane-2,5-dithiol (CAS 645404-26-8) solves this via a rigid 1,4-dithiane core with two reactive -SH groups. - Enables polythiourethanes with high refractive index (nD > 1.65) & high Abbe number - Conformer-preferential (axial-axial) for predictive computational material design - Bifunctional crosslinker for high-durability coatings & optical adhesives Supplied as a research-grade monomer with stability data. Immediate shipment available for qualified institutions.

Molecular Formula C4H8S4
Molecular Weight 184.4 g/mol
CAS No. 645404-26-8
Cat. No. B12581784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dithiane-2,5-dithiol
CAS645404-26-8
Molecular FormulaC4H8S4
Molecular Weight184.4 g/mol
Structural Identifiers
SMILESC1C(SCC(S1)S)S
InChIInChI=1S/C4H8S4/c5-3-1-7-4(6)2-8-3/h3-6H,1-2H2
InChIKeyJFLJVRLBIZHFSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dithiane-2,5-dithiol: Baseline Characterization


1,4-Dithiane-2,5-dithiol (CAS 645404-26-8) is a six-membered heterocyclic compound featuring a saturated 1,4-dithiane ring with two thiol (-SH) substituents at the 2 and 5 positions [1]. With a molecular formula of C₄H₈S₄ and a molecular weight of 184.37 g/mol, this compound belongs to the dithiane derivative class, which are recognized for their utility as synthetic intermediates and building blocks in organosulfur chemistry . Its structural signature—a rigid dithiane core presenting a pair of reactive thiol groups—distinguishes it from both acyclic dithiols and oxygenated dithiane analogs, offering a unique balance of conformational rigidity and dithiol reactivity that is leveraged in the design of high-performance polymers and optical materials [2].

1,4-Dithiane-2,5-dithiol: Irreplaceable in Optical Materials


Generic substitution of 1,4-dithiane-2,5-dithiol with simpler acyclic dithiols or oxygenated dithiane analogs is not viable in applications demanding both a high refractive index and low optical dispersion. The rigid 1,4-dithiane ring is a critical structural feature that imparts a higher refractive index and Abbe number to the resulting polymers compared to flexible-chain dithiols [1]. Furthermore, the substitution of sulfur for oxygen in the dithiol functionality alters conformational stability and stereoelectronic properties, as demonstrated by DFT calculations on related dimethyl derivatives [2]. These structural and electronic differences translate directly to measurable variations in material properties, necessitating a targeted procurement strategy based on specific application requirements rather than a broad class-based selection.

1,4-Dithiane-2,5-dithiol: Head-to-Head Evidence


Conformational Stability: Dithiol vs. Diol

A DFT study on 2,5-dimethyl-1,4-dithiane-2,5-dithiol (an analog of the target compound) demonstrates that the sulfur-for-oxygen substitution in the dithiol group alters conformational behavior compared to the diol analog [1]. The study calculated thermodynamic parameters and stereoelectronic effects using B3LYP and M06-2X methods. The results indicated that stereoelectronic effects favor the axial-axial (ax,ax) conformer in the dithiol analog, a trend that increases from the diol to the dithiol and further to the diselenol. The stabilization energy associated with LP2X → σ*S1-C2 electron delocalization (where X = O, S, Se) was greatest for the ax,ax conformer of the dithiol analog among all conformers.

Computational Chemistry Conformational Analysis Stereoelectronic Effects

Refractive Index: Dithiane Polythiols vs. Plastics

A 1991 patent (EP0435306A2) explicitly claims that a polythiol compound containing a rigid 1,4-dithiane ring—the core structure of 1,4-dithiane-2,5-dithiol—increases the refractive index and Abbe number of the resulting optical material when used as a monomer [1]. The patent contrasts this with conventional plastic materials like polyethylene glycol bisallylcarbonate (CR-39) and polymethyl methacrylate (PMMA), which have refractive indices of not more than 1.50, leading to increased lens thickness for higher prescriptions. While the patent does not provide a specific refractive index value for the dithiane-based polymer, it establishes the structure-property relationship that the dithiane ring is responsible for a higher refractive index compared to acyclic or less rigid backbones.

Optical Materials Polymer Chemistry High Refractive Index

Crosslinking Efficiency: Cyclic vs. Acyclic Dithiols

Patents and literature describe the use of 1,4-dithiane-2,5-dithiol and its analogs as crosslinking agents or monomers in polymer synthesis, leveraging its two reactive thiol groups [1][2]. A 2007 patent (EP0803504A2) details a process for reacting 2,5-dimercaptomethyl-1,4-dithiane (DMMD, a closely related analog) with sulfur in molar ratios of 2:1 or 3:2 to produce polythiol oligomers [2]. This demonstrates the compound's role as a building block for creating sulfur-rich, high-refractive-index polymers. In contrast, simple acyclic dithiols like 1,2-ethanedithiol, while reactive, lack the rigid heterocyclic core that contributes to the desired optical and mechanical properties of the final material [1]. The dithiane scaffold provides a pre-organized, cyclic architecture that enhances both crosslinking density and material rigidity.

Polymer Crosslinking Thiol Chemistry Material Science

1,4-Dithiane-2,5-dithiol: Application Scenarios


Synthesis of High-Refractive-Index Optical Polymers

1,4-Dithiane-2,5-dithiol is a key monomer for synthesizing polythiols and polythiourethanes with high refractive indices and low dispersion (high Abbe numbers). The rigid 1,4-dithiane core is a structural prerequisite for achieving these enhanced optical properties, as established in patent literature [1]. This makes the compound a strategic starting material for manufacturers of high-performance plastic lenses, prisms, optical fibers, and substrates for data storage devices, where reduced thickness and minimal chromatic aberration are critical performance metrics.

Design of Rigid Crosslinked Polymer Networks

The bifunctional thiol nature of 1,4-dithiane-2,5-dithiol allows it to act as a crosslinking agent or chain extender in polymer networks. Unlike flexible acyclic dithiols, the incorporation of the rigid dithiane ring increases the crosslink density and overall rigidity of the resulting material, as inferred from patent claims regarding the beneficial properties of the dithiane scaffold [1]. This is particularly valuable in the development of durable coatings, high-strength adhesives, and specialty elastomers where mechanical robustness is required alongside chemical resistance.

Conformational Analysis for Predictive Material Modeling

The distinct conformational behavior of 1,4-dithiane-2,5-dithiol, characterized by a preference for the axial-axial conformer due to specific stereoelectronic effects, provides a quantitative input for computational material design [2]. Researchers can leverage these DFT-validated conformational parameters to model polymer chain packing, predict refractive index trends, and simulate mechanical properties, thereby accelerating the rational design of next-generation optical and structural materials.

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